molecular formula C27H28N2O4 B3716995 2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B3716995
M. Wt: 444.5 g/mol
InChI Key: SJVDUUFZYUXHCY-UHFFFAOYSA-N
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Description

2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzylamino Group: This step involves the reaction of the isoindole core with a benzylamine derivative under controlled conditions.

    Formation of the Cyclohexylidene Moiety: This is typically achieved through a condensation reaction involving a cyclohexanone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions used but can include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be used in the development of new pharmaceuticals.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar structures, such as other indole derivatives, may have similar properties and applications.

    Benzylamino Compounds: Compounds containing the benzylamino group may also have similar reactivity and applications.

Uniqueness

The uniqueness of 2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-benzylimino-4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-27(2)15-22(30)24(23(31)16-27)21(28-17-18-9-4-3-5-10-18)13-8-14-29-25(32)19-11-6-7-12-20(19)26(29)33/h3-7,9-12,30H,8,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVDUUFZYUXHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCC2=CC=CC=C2)CCCN3C(=O)C4=CC=CC=C4C3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 2
Reactant of Route 2
2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 3
Reactant of Route 3
2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 4
Reactant of Route 4
2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 5
2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 6
2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

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